molecular formula C10H8F3NOS B8682848 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one CAS No. 61394-91-0

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one

Cat. No. B8682848
M. Wt: 247.24 g/mol
InChI Key: KMIJMOLYVPHMDH-UHFFFAOYSA-N
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Patent
US03983242

Procedure details

To a solution of 30.8 of p-aminobenzotrifluoride predissolved in 450 ml. of methylene chloride, cooled to -58°C. (dry ice/isopropanol bath), and under an atmosphere of nitrogen, is added dropwise a solution of 21.1 ml. of t-butyl hypochlorite in 30 ml. of methylene chloride over 30 minutes while the reaction miture is maintained at -55° to 58°C. After the reaction mixture is stirred an additional five minutes, a solution of 25.6 g. of ethyl methylthioacetate in 30 ml. of methylene chloride is added dropwise over a period of 20 minutes while the reaction mixture is maintained at -55° to -58°C. The reaction mixture is stirred one hour at -55° to -65°C. and 60 ml. of methylene chloride is added to facilitate stirring. A solution of 25 ml. of triethylamine in 25 ml. of methylene chloride is added dropwise over a period of 10 minutes while the reaction mixture is maintained at -50°C. to -60°C. After an additional three minutes stirring, the cold bath is removed and the reaction mixture allowed to warm to 15°C. over a period of two hours; then 100 ml. of water is added. The organic phase is separated and concentrated in vacuo to an oil which is then dissolved in 100 ml. of ether. The ethereal solution is treated with 50 ml. of 2N hydrochloric acid, and the mixture is stirred overnight at room temperature. The phases are separated and the product is obtained in two portions by crystallization with cooling, followed by concentration of the mother liquors to a solid in vacuo. Recrystallization from ether/pentane gives 3-methylthio-5 -trifluoromethyl-2-indolinone, m.p. 136°-138°C.
[Compound]
Name
30.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C(=O)=O.[CH:15]([OH:18])(C)[CH3:16].ClOC(C)(C)C.CC[C:27](OCC)=[S:28]>C(Cl)Cl.C(N(CC)CC)C>[CH3:27][S:28][CH:16]1[C:7]2[C:2](=[CH:3][CH:4]=[C:5]([C:8]([F:9])([F:10])[F:11])[CH:6]=2)[NH:1][C:15]1=[O:18] |f:1.2|

Inputs

Step One
Name
30.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClOC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=S)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture is stirred an additional five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
under an atmosphere of nitrogen, is added dropwise a solution of 21.1 ml
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at -55° to -58°C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred one hour at -55° to -65°C.
Duration
1 h
STIRRING
Type
STIRRING
Details
to facilitate stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at -50°C. to -60°C
STIRRING
Type
STIRRING
Details
After an additional three minutes stirring
Duration
3 min
CUSTOM
Type
CUSTOM
Details
the cold bath is removed
ADDITION
Type
ADDITION
Details
of water is added
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
is then dissolved in 100 ml
ADDITION
Type
ADDITION
Details
The ethereal solution is treated with 50 ml
STIRRING
Type
STIRRING
Details
of 2N hydrochloric acid, and the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The phases are separated
CUSTOM
Type
CUSTOM
Details
the product is obtained in two portions by crystallization
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether/pentane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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